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molecular formula C9H19NO B8635605 3-Ethyl-3,5,5-trimethylmorpholine

3-Ethyl-3,5,5-trimethylmorpholine

Cat. No. B8635605
M. Wt: 157.25 g/mol
InChI Key: VDWCAMDNGFYKIW-UHFFFAOYSA-N
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Patent
US05089614

Procedure details

In a manner analogous to that described in example 5A hereinabove, starting with (1-hydroxy-2-methyl-2-propyl)(1-hydroxy-2-methyl-2-butyl)amine and reacting with methanesulfonic acid, then working up the reaction mixture, a colorless oil having a bp 71°-3° C./20 mm, is obtained in about 50% yield. Less than 5% by weight of the oil is found to provide excellent u-v light stability in polypropylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polypropylene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([NH:6][C:7]([CH3:12])([CH2:10][CH3:11])[CH2:8][OH:9])([CH3:5])[CH3:4].CS(O)(=O)=O>>[CH3:12][C:7]1([CH2:10][CH3:11])[CH2:8][O:9][CH2:2][C:3]([CH3:5])([CH3:4])[NH:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C)(C)NC(CO)(CC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
polypropylene
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)[*:2])[*:1]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained in about 50% yield

Outcomes

Product
Name
Type
Smiles
CC1(NC(COC1)(C)C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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